An In-depth Technical Guide to 1-Butyl-1,2-dihydro-3H-pyrazol-3-one: Structure, Properties, and Synthetic Pathways
An In-depth Technical Guide to 1-Butyl-1,2-dihydro-3H-pyrazol-3-one: Structure, Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] This guide focuses on a specific, yet under-documented, derivative: 1-Butyl-1,2-dihydro-3H-pyrazol-3-one. As a Senior Application Scientist, this document aims to provide a comprehensive technical overview of its chemical structure, predicted physicochemical properties, potential synthetic routes, and prospective applications in the pharmaceutical landscape. Given the limited direct experimental data for this specific molecule, this guide will leverage established knowledge of analogous N-alkylated pyrazolones to provide scientifically grounded insights.
Chemical Structure and Nomenclature
1-Butyl-1,2-dihydro-3H-pyrazol-3-one is a five-membered heterocyclic compound featuring a pyrazolone core with a butyl group attached to one of the nitrogen atoms.
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IUPAC Name: 1-butyl-1,2-dihydropyrazol-3-one
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Molecular Formula: C₇H₁₂N₂O
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Molecular Weight: 140.18 g/mol
The structure of 1-Butyl-1,2-dihydro-3H-pyrazol-3-one is depicted below:
Caption: Chemical structure of 1-Butyl-1,2-dihydro-3H-pyrazol-3-one.
A critical feature of the pyrazolone ring is its tautomerism. 1-Butyl-1,2-dihydro-3H-pyrazol-3-one can exist in equilibrium with its tautomeric forms: the aromatic 1-butyl-1H-pyrazol-3-ol (OH-form) and the less common 1-butyl-3H-pyrazol-3-one (CH-form). The predominant tautomer can be influenced by the solvent, pH, and temperature.
Physicochemical Properties
| Property | Predicted Value/Description | Rationale/Reference |
| Physical State | Colorless to pale yellow solid or viscous oil. | Pyrazolones are generally solids, though N-alkylation can lower the melting point.[6] |
| Melting Point | Lower than the parent compound (161-165 °C). | Alkyl substitution often disrupts crystal packing, leading to a lower melting point.[5] |
| Boiling Point | > 250 °C | N-alkylated heterocycles generally have high boiling points. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). Limited solubility in water. | The butyl chain increases lipophilicity compared to the parent compound. |
| pKa | ~9-10 | The N-H proton of the pyrazolone ring is weakly acidic. |
Synthesis and Characterization
The synthesis of 1-Butyl-1,2-dihydro-3H-pyrazol-3-one can be approached through several established methods for N-alkylation of pyrazolone cores. The most direct and industrially scalable approach involves the N-alkylation of a pre-formed pyrazolone ring.
Proposed Synthetic Pathway
A plausible and efficient synthesis involves a two-step process: first, the formation of the pyrazolone ring, followed by N-alkylation with a butyl halide.
Caption: Proposed two-step synthesis of a 1-butyl-pyrazolone derivative.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the synthesis of related N-alkyl pyrazolones.[6]
Step 1: Synthesis of 3-Methyl-1,2-dihydro-3H-pyrazol-3-one
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To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 eq) and ethanol.
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Slowly add hydrazine hydrate (1.0 eq) to the solution while stirring.
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Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
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The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
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The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.
Step 2: Synthesis of 1-Butyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one
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In a round-bottom flask, dissolve the 3-methyl-1,2-dihydro-3H-pyrazol-3-one (1.0 eq) from Step 1 in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
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Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq), to the solution.
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Add 1-bromobutane (1.1 eq) dropwise to the stirred suspension.
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Heat the reaction mixture to 80-100 °C and maintain for 6-8 hours, monitoring the reaction by TLC.
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After completion, cool the reaction to room temperature and pour it into ice-water.
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Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel.
Rationale for Experimental Choices:
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Solvent: Ethanol is a common and effective solvent for the initial condensation reaction. DMF is a good choice for the N-alkylation step due to its high boiling point and ability to dissolve both the pyrazolone and the inorganic base.
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Base: Potassium carbonate is a mild and inexpensive base suitable for deprotonating the pyrazolone nitrogen, facilitating the nucleophilic attack on the alkyl halide.
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Purification: Recrystallization and column chromatography are standard and effective methods for purifying the intermediate and final products, respectively.
Characterization Techniques
The structure and purity of the synthesized 1-Butyl-1,2-dihydro-3H-pyrazol-3-one would be confirmed using a combination of spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the butyl group protons (triplet for CH₃, multiplets for the three CH₂ groups), and signals for the pyrazolone ring protons. The chemical shifts of the ring protons will be influenced by the tautomeric form present in the NMR solvent. |
| ¹³C NMR | Resonances for the four distinct carbon atoms of the butyl group and the carbon atoms of the pyrazolone ring, including the characteristic carbonyl carbon signal (around 170-180 ppm). |
| FT-IR | A strong absorption band for the C=O stretching vibration (typically around 1650-1700 cm⁻¹). N-H stretching bands (if the NH tautomer is present) would appear in the region of 3100-3300 cm⁻¹. C-H stretching vibrations from the butyl group will be observed around 2850-2960 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (140.18). Fragmentation patterns would likely show the loss of the butyl group. |
Reactivity and Stability
The reactivity of 1-Butyl-1,2-dihydro-3H-pyrazol-3-one is governed by the functional groups present in its structure.
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N-H Acidity: The remaining N-H proton is weakly acidic and can be deprotonated by a strong base, allowing for further substitution at the N2 position.
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Carbonyl Group: The carbonyl group can undergo reactions typical of ketones, such as reduction or condensation reactions at the adjacent C4 position.
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C4 Position: The methylene group at the C4 position is activated by the adjacent carbonyl and can be a site for electrophilic substitution or condensation reactions.
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Stability: The pyrazolone ring is generally stable under neutral and acidic conditions. It may be susceptible to hydrolysis under strong basic conditions and high temperatures.
Applications in Drug Development
While specific biological data for 1-Butyl-1,2-dihydro-3H-pyrazol-3-one is not available, the broader class of pyrazolone derivatives has a rich history in pharmacology. The introduction of a butyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.
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Increased Lipophilicity: The butyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This could be advantageous for developing drugs targeting the central nervous system.
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Modulation of Binding Affinity: The size and conformation of the butyl group can influence how the molecule interacts with its biological target, potentially leading to increased potency or selectivity.
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Potential Therapeutic Areas: Based on the activities of other pyrazolone derivatives, 1-Butyl-1,2-dihydro-3H-pyrazol-3-one could be investigated for a range of therapeutic applications, including:
Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities of this compound.
Conclusion
1-Butyl-1,2-dihydro-3H-pyrazol-3-one represents an intriguing yet underexplored member of the pyrazolone family. This technical guide has provided a comprehensive overview of its structure, predicted properties, and a plausible synthetic strategy based on established chemical principles. The versatile pyrazolone core, combined with the modulating effect of the N-butyl substituent, makes this compound a promising candidate for further investigation in the field of drug discovery and development. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers embarking on the synthesis and evaluation of this and related pyrazolone derivatives.
References
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Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2023). PubMed. [Link]
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Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2023). Bentham Science. [Link]
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SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H-PYRAZOL-3-ONE DERIVATIVES. (2019). ResearchGate. [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PMC. [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Oriental Journal of Chemistry. [Link]
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